![molecular formula C22H16FN3O B4307005 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4307005.png)
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as amino, hydroxy, phenyl, and fluorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-chlorophenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
- 2-amino-4-(2-bromophenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
- 2-amino-4-(2-methylphenyl)-7-hydroxy-1-phenyl-1,4-dihydroquinoline-3-carbonitrile
Uniqueness
The uniqueness of 2-AMINO-4-(2-FLUOROPHENYL)-7-HYDROXY-1-PHENYL-1,4-DIHYDRO-3-QUINOLINECARBONITRILE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-7-hydroxy-1-phenyl-4H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O/c23-19-9-5-4-8-16(19)21-17-11-10-15(27)12-20(17)26(22(25)18(21)13-24)14-6-2-1-3-7-14/h1-12,21,27H,25H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKRQLJWCDVZDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C(C(=C2N)C#N)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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